molecular formula C11H11N3O B3360990 (4-Amino-1H-imidazol-5-yl)(4-methylphenyl)methanone CAS No. 905311-76-4

(4-Amino-1H-imidazol-5-yl)(4-methylphenyl)methanone

Cat. No.: B3360990
CAS No.: 905311-76-4
M. Wt: 201.22 g/mol
InChI Key: LNMPHRLICQVVHQ-UHFFFAOYSA-N
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Description

(4-Amino-1H-imidazol-5-yl)(4-methylphenyl)methanone is a functionalized imidazole derivative of interest in scientific research and development. The imidazole core is a privileged scaffold in medicinal chemistry and is known to be incorporated into compounds with a broad range of biological activities . This specific structure, featuring a 4-amino group and a 4-methylbenzoyl substitution, presents a key intermediate for the synthesis of more complex molecules. Researchers can utilize this compound to develop novel substances for potential application in various domains, including as ligands for G protein-coupled receptors (GPCRs) or as enzyme inhibitors, given that similar imidazole derivatives are frequently explored in these fields . The compound is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

(4-amino-1H-imidazol-5-yl)-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-7-2-4-8(5-3-7)10(15)9-11(12)14-6-13-9/h2-6H,12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNMPHRLICQVVHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(N=CN2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00469239
Record name (4-Amino-1H-imidazol-5-yl)(4-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00469239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

905311-76-4
Record name (4-Amino-1H-imidazol-5-yl)(4-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00469239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the condensation of glyoxal and ammonia to form the imidazole ring, followed by further functionalization . Specific reaction conditions, such as temperature and pH, are crucial to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of imidazole derivatives often employs large-scale synthesis techniques, including continuous flow reactors and optimized catalytic processes to enhance efficiency and scalability . The use of high-throughput screening and automated synthesis platforms can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Amino-1H-imidazol-5-yl)(4-methylphenyl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens or nitronium ions . Reaction conditions such as solvent choice, temperature, and reaction time are optimized based on the desired transformation.

Major Products

The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

The molecular structure of (4-Amino-1H-imidazol-5-yl)(4-methylphenyl)methanone features an imidazole ring, which is significant for its biological activity. The presence of the amino group enhances its interaction with biological targets, making it a candidate for drug development.

Anti-Parasitic Activity

Recent research highlights the potential of this compound in treating Chagas disease, caused by Trypanosoma cruzi. Modifications to existing compounds like tipifarnib have been explored to enhance selectivity and reduce toxicity. For instance, the compound's analogs were designed to inhibit the enzyme lanosterol 14α-demethylase in T. cruzi, which is crucial for sterol biosynthesis in the parasite.

Key Findings:

  • Potency Against T. cruzi : One of the most promising derivatives showed picomolar activity against cultured T. cruzi and efficacy in mouse models, comparable to existing treatments like benznidazole but with fewer side effects .
  • Selectivity : Structural modifications aimed at reducing affinity for human farnesyltransferase (PFT) while enhancing activity against T. cruzi have been successful. For example, a modified compound displayed a 420-fold decrease in PFT inhibition while retaining anti-parasitic activity .
CompoundMammalian PFT IC50 (nM)T. cruzi EC50 (nM)Ratio IC50/EC50
Tipifarnib0.760.1
Modified Compound>50000.6>7700

Antiviral Activity

The compound has also been investigated for its antiviral properties, particularly targeting various viral proteases. Structure-activity relationship studies have indicated that specific modifications can enhance inhibitory potency against viral enzymes.

Research Insights:

  • Compounds derived from this compound exhibited varying degrees of activity against flavivirus proteases, with some achieving significant IC50 values .

Case Study: Chagas Disease Treatment

A study focused on modifying tipifarnib to create more effective anti-parasitic agents demonstrated that small structural changes could lead to substantial increases in potency against T. cruzi while minimizing off-target effects on human enzymes .

Case Study: Antiviral Screening

In another study, a library of compounds including derivatives of this compound was screened for their ability to inhibit viral proteases, revealing several candidates with promising activity profiles .

Mechanism of Action

The mechanism of action of (4-Amino-1H-imidazol-5-yl)(4-methylphenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, affecting enzyme activity, while the amino and phenyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole

Molecular Formula : C₁₃H₁₃ClN₃O₂
Key Features :

  • Substituents : 1,2-Dimethyl and 5-nitro groups on the imidazole ring; 4-(chloromethyl)phenyl group.
  • Synthesis : Prepared via chlorination of a precursor alcohol using SOCl₂ .
  • The chloromethyl substituent enhances electrophilicity, making this compound more reactive in substitution reactions compared to the target’s stable methanone bridge.
  • Applications : Likely used as an intermediate in synthesizing nitroimidazole-based pharmaceuticals or agrochemicals .

5-((2-Amino-4-(4-fluorophenyl)-1H-imidazol-5-yl)(phenyl)methyl)-6-hydroxy-2,2-dimethyl-4H-1,3-dioxin-4-one

Molecular Formula : C₂₂H₁₉FN₂O₄
Key Features :

  • Substituents: 2-Amino and 4-(4-fluorophenyl) groups on the imidazole; additional dioxinone and phenylmethyl groups.
  • The dioxinone ring adds steric bulk and polarity, likely increasing solubility but reducing membrane permeability relative to the target compound.
  • Applications: Potential use in drug discovery due to fluorine’s bioavailability-enhancing properties .

5-Methyl-2-phenyl-1H-imidazole-4-methanol

Molecular Formula : C₁₁H₁₂N₂O
Key Features :

  • Substituents : 5-Methyl and 2-phenyl groups on the imidazole; hydroxymethyl group at position 4.
  • Comparison: The hydroxymethyl group increases hydrophilicity, contrasting with the target’s methanone-linked aromatic group.
  • Applications : Versatility in medicinal chemistry due to tunable stability and reactivity influenced by substituent electronic effects .

(4-Methyl-1,2,3-thiadiazol-5-yl)(1-phenyl-1H-imidazol-2-yl)methanone

Molecular Formula : C₁₂H₁₀N₄OS
Key Features :

  • Substituents : Thiadiazole ring fused with imidazole; 4-methyl and phenyl groups.
  • The absence of an amino group reduces basicity compared to the target compound.
  • Applications : Possible use in materials science or as a ligand in catalysis .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Functional Differences
(4-Amino-1H-imidazol-5-yl)(4-methylphenyl)methanone C₁₁H₁₁N₃O 201.22 4-Amino, 4-methylphenyl Baseline for comparison
4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole C₁₃H₁₃ClN₃O₂ 294.72 Chloromethyl, nitro, dimethyl Higher reactivity, electron-withdrawing groups
5-((2-Amino-4-(4-fluorophenyl)-1H-imidazol-5-yl)(phenyl)methyl)-... C₂₂H₁₉FN₂O₄ 406.41 4-Fluorophenyl, dioxinone Enhanced electronegativity, polarity
5-Methyl-2-phenyl-1H-imidazole-4-methanol C₁₁H₁₂N₂O 188.23 Hydroxymethyl, 5-methyl Increased hydrophilicity
(4-Methyl-1,2,3-thiadiazol-5-yl)(1-phenyl-1H-imidazol-2-yl)methanone C₁₂H₁₀N₄OS 258.30 Thiadiazole, methyl Sulfur-containing, diverse electronics

Research Findings and Implications

  • Electronic Effects: The amino group in the target compound enhances nucleophilicity, making it more reactive in electrophilic substitutions compared to nitro- or thiadiazole-containing analogs .
  • Solubility and Bioavailability : Compounds with polar groups (e.g., hydroxymethyl in C₁₁H₁₂N₂O) exhibit improved aqueous solubility, whereas the target’s p-tolyl group prioritizes lipophilicity, suggesting divergent applications in drug design .
  • Synthetic Flexibility : The chlorinated derivative (C₁₃H₁₃ClN₃O₂) serves as a versatile intermediate, whereas the target’s discontinued status limits its practical utility despite its structural appeal .

Biological Activity

(4-Amino-1H-imidazol-5-yl)(4-methylphenyl)methanone, often referred to as an imidazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. The imidazole ring is known for its ability to interact with various biological targets, making it a valuable scaffold in drug design. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features an imidazole ring substituted with an amino group and a phenyl group with a methyl substitution. This structure is significant for its interactions with biological targets.

Chemical Structure:

 4 Amino 1H imidazol 5 yl 4 methylphenyl methanone\text{ 4 Amino 1H imidazol 5 yl 4 methylphenyl methanone}

The biological activity of this compound primarily arises from its ability to bind to enzymes and receptors, modulating their activity. The imidazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological effects. The presence of the phenyl group enhances lipophilicity, aiding cellular uptake and interaction with lipid membranes.

Anticancer Activity

Recent studies have demonstrated that imidazole derivatives can exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have shown potent inhibitory effects against various cancer cell lines.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (μM)
AMCF-70.27 ± 0.04
BHeLa0.19 ± 0.02
CA5490.50 ± 0.05

These findings suggest that the compound could serve as a lead in developing new anticancer agents by targeting specific kinases involved in tumor growth .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In a study involving various derivatives, some showed promising activity against pathogens like Mycobacterium tuberculosis.

Table 2: Antimicrobial Activity Data

CompoundPathogenMIC50 (μM)
DM. tuberculosis0.11
EStaphylococcus aureus0.25

These results indicate that modifications to the imidazole scaffold can enhance antimicrobial efficacy, potentially leading to new treatments for resistant infections .

Clinical Relevance

A notable study explored the effects of a related imidazole derivative in clinical settings, focusing on its role as a BRD4 inhibitor in acute myeloid leukemia (AML). The compound demonstrated significant selectivity and potency against BRD4 D1 over BRD4 D2, highlighting its potential as a therapeutic agent in hematological malignancies .

Structure-Activity Relationship (SAR)

Research on SAR has revealed that specific substitutions on the imidazole and phenyl rings can dramatically affect biological activity. For example, altering the methyl group position on the phenyl ring resulted in changes in IC50 values by several folds, indicating that fine-tuning molecular structures can optimize pharmacological properties .

Q & A

Basic: What synthetic strategies are effective for preparing (4-Amino-1H-imidazol-5-yl)(4-methylphenyl)methanone?

Methodological Answer:
The compound can be synthesized via multi-step protocols involving:

  • Friedel-Crafts Acylation : Reacting 4-methylphenylacetic acid derivatives with imidazole precursors under acidic conditions to form the ketone backbone .
  • Amination : Introducing the amino group via nucleophilic substitution or catalytic hydrogenation, using reagents like NH₃/MeOH under reflux .
  • Coupling Reactions : Suzuki-Miyaura cross-coupling to attach aryl groups, employing Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in THF/H₂O solvent systems .
    Key Considerations : Optimize reaction temperatures (e.g., 80–100°C for coupling) and stoichiometric ratios to suppress side products. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high yield (≥70%) .

Basic: How is structural confirmation and purity assessment achieved for this compound?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm regiochemistry via imidazole proton shifts (δ 7.2–7.8 ppm for aromatic protons; δ 5.2–5.5 ppm for NH₂ in DMSO-d₆) .
    • IR : Detect carbonyl stretching (C=O at ~1650 cm⁻¹) and NH₂ bending (~1600 cm⁻¹) .
  • Elemental Analysis : Match experimental C/H/N percentages (e.g., C: 65.5%, H: 5.2%, N: 18.3%) with theoretical values to validate purity .
  • Melting Point : Consistency across batches (e.g., 210–212°C) indicates minimal impurities .

Advanced: What computational approaches model the electronic properties of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Use B3LYP/6-31G(d) basis sets to calculate frontier molecular orbitals (HOMO/LUMO), predicting reactivity and charge distribution .
  • Correlation Energy Analysis : Apply the Colle-Salvetti formula to estimate electron correlation effects, critical for understanding intermolecular interactions in catalysis .
    Software : Gaussian 16 or ORCA for geometry optimization; VMD or PyMol for visualizing electron density maps .

Advanced: What challenges arise in crystallographic characterization, and how are they resolved?

Methodological Answer:

  • Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) at 100 K to minimize thermal motion artifacts .
  • Structure Solution : Employ SHELXT for phase problem resolution via intrinsic phasing, followed by SHELXL for refinement (R₁ < 0.05 for high-resolution data) .
  • Hydrogen Bonding Analysis : Apply graph-set notation (e.g., R₂²(8) motifs) to classify H-bond networks using Mercury or OLEX2 .
    Common Issues : Disorder in the 4-methylphenyl group requires constrained refinement (ISOR/DFIX commands in SHELXL) .

Advanced: How can structure-activity relationships (SAR) guide pharmacological studies?

Methodological Answer:

  • Targeted Modifications : Introduce substituents (e.g., halogens, methoxy) to the 4-methylphenyl group to enhance binding affinity to kinase domains (e.g., FGFR inhibitors) .
  • Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., BACE1 for Alzheimer’s research), prioritizing compounds with ΔG < -8 kcal/mol .
  • In Vitro Assays : Measure IC₅₀ values in enzyme inhibition assays (e.g., 0.5–10 μM range for FGFR1 inhibition) .

Advanced: How do solvent and catalyst choices impact regioselectivity in synthesis?

Methodological Answer:

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor imidazole ring closure via stabilization of transition states .
  • Catalytic Systems : CuI/1,10-phenanthroline in DMF promotes Ullmann-type coupling for aryl-amine bond formation with >90% regioselectivity .
  • Acid/Base Mediation : Use p-TsOH in toluene for Friedel-Crafts acylation to avoid over-oxidation of the ketone group .

Advanced: What role do hydrogen-bonding networks play in crystal packing?

Methodological Answer:

  • Graph-Set Analysis : Identify motifs like C(6) chains or D(2) dimers formed via N–H···O or O–H···N interactions using PLATON .
  • Thermal Stability : Stronger H-bonding (e.g., NH₂···O=C) correlates with higher melting points and reduced hygroscopicity .
  • Polymorphism Screening : Vary crystallization solvents (e.g., ethanol vs. acetonitrile) to isolate stable polymorphs with distinct packing efficiencies .

Basic: What spectroscopic techniques differentiate this compound from analogs?

Methodological Answer:

  • Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak (m/z 257.1064 [M+H]⁺) and fragmentation patterns (e.g., loss of NH₂ group at m/z 240) .
  • UV-Vis : Compare λ_max shifts (e.g., 280 nm vs. 265 nm in analogs) to assess conjugation effects from the 4-methylphenyl group .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Amino-1H-imidazol-5-yl)(4-methylphenyl)methanone
Reactant of Route 2
(4-Amino-1H-imidazol-5-yl)(4-methylphenyl)methanone

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